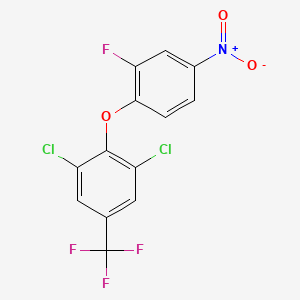
2,4-Difluoronaphthalen-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Difluoronaphthalen-1-ol is an organic compound that belongs to the class of naphthalenols, which are derivatives of naphthalene This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions and a hydroxyl group at the 1 position on the naphthalene ring The molecular formula of this compound is C10H6F2O
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoronaphthalen-1-ol can be achieved through several methods. One common approach involves the fluorination of naphthalen-1-ol using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically takes place in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The choice of fluorinating agents and solvents, as well as the optimization of reaction parameters, are crucial factors in scaling up the synthesis for industrial applications.
化学反应分析
Types of Reactions
2,4-Difluoronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form naphthalenes with reduced functional groups using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 2,4-difluoronaphthalen-1-one or 2,4-difluoronaphthalen-1-al.
Reduction: Formation of 2,4-difluoronaphthalene.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
科学研究应用
2,4-Difluoronaphthalen-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of fluorinated aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of 2,4-Difluoronaphthalen-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, thereby modulating its biological effects.
相似化合物的比较
Similar Compounds
Naphthalen-1-ol: Lacks fluorine atoms, making it less reactive in certain chemical reactions.
2-Fluoronaphthalen-1-ol: Contains only one fluorine atom, resulting in different chemical and biological properties.
4-Fluoronaphthalen-1-ol: Similar to 2-Fluoronaphthalen-1-ol but with the fluorine atom at a different position.
Uniqueness
2,4-Difluoronaphthalen-1-ol is unique due to the presence of two fluorine atoms at specific positions on the naphthalene ring, which can significantly influence its reactivity, stability, and interactions with other molecules. This compound’s distinct structural features make it a valuable candidate for various applications in research and industry.
属性
CAS 编号 |
56874-96-5 |
|---|---|
分子式 |
C10H6F2O |
分子量 |
180.15 g/mol |
IUPAC 名称 |
2,4-difluoronaphthalen-1-ol |
InChI |
InChI=1S/C10H6F2O/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,13H |
InChI 键 |
DWRQUONHTPNSHX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


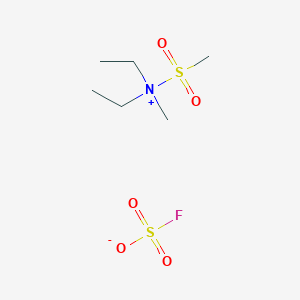
![Propane-1,3-diyl bis[8-(3-octylthiiran-2-yl)octanoate]](/img/structure/B14633419.png)
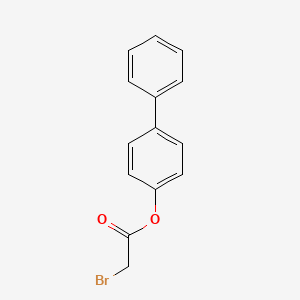
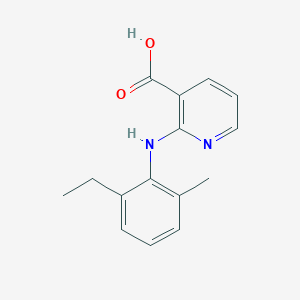

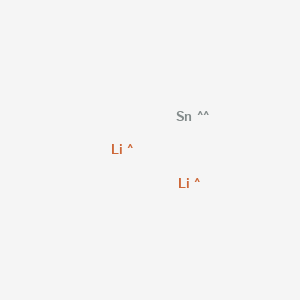

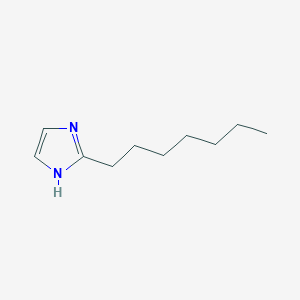
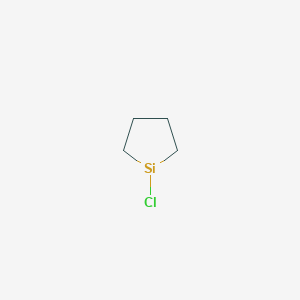
![4-Oxo-5-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14633461.png)
![Bicyclo[2.1.0]pent-2-en-5-one](/img/structure/B14633462.png)
![2-[(3-Methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14633463.png)

